molecular formula C9H7F2N3 B3214222 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine CAS No. 1137011-71-2

5-(3,4-difluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B3214222
CAS No.: 1137011-71-2
M. Wt: 195.17 g/mol
InChI Key: RIWLAHOOAZLCSV-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine (CAS 1137011-71-2) is a high-value fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 7 F 2 N 3 and a molecular weight of 195.17 g/mol , this compound features a 3,4-difluorophenyl moiety attached to a 3-aminopyrazole core, a structure designed for strategic molecular interactions . Its primary research application lies in the synthesis of more complex molecules, where it serves as a versatile scaffold. The amine group on the pyrazole ring offers a handle for further functionalization through amide bond formation or nucleophilic substitution, while the difluorophenyl group can enhance a compound's physicochemical properties, such as metabolic stability and membrane permeability. Researchers utilize this building block in the exploration of novel biologically active compounds, particularly in the development of kinase inhibitors and other small-molecule therapeutics . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-difluorophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWLAHOOAZLCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the chemical entity 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine . It integrates synthetic methodology, physicochemical analysis, and medicinal chemistry applications, specifically focusing on kinase inhibitor design.

Scaffold Classification: Aminopyrazole Kinase Hingebinder CAS Registry Number: 153930-60-2 (Generic for isomer class; specific salt forms vary)

Structural Analysis & Physicochemical Properties[1][2][3]

The Tautomeric Equilibrium

The core utility of this compound lies in its tautomeric versatility. In solution, the molecule exists in rapid equilibrium between the 3-amino-5-aryl and 5-amino-3-aryl forms. This "chameleon" nature allows the scaffold to adapt to distinct protein binding pockets, particularly the ATP-binding site of protein kinases.

  • Tautomer A (1H-pyrazol-3-amine): The exocyclic amine acts as a hydrogen bond donor, while the adjacent ring nitrogen (N2) acts as an acceptor.

  • Tautomer B (1H-pyrazol-5-amine): The proton shifts to N2, altering the electronic distribution and hydrogen bond vector.

The Fluorine Effect (3,4-Difluoro Substitution)

The 3,4-difluorophenyl moiety is not merely a hydrophobic cap; it is a strategic medicinal chemistry element:

  • Metabolic Blockade: The fluorine atoms at positions 3 and 4 block the primary sites of Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending the half-life (

    
    ) compared to the unsubstituted phenyl analog.
    
  • Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the phenyl ring (

    
    , 
    
    
    
    ), reducing the pKa of the pyrazole system and modulating the acidity of the NH group for optimal hydrogen bonding.
  • Lipophilicity: It increases

    
     moderately, enhancing membrane permeability without the steric penalty associated with chloro- or bromo-substituents.
    
Physicochemical Data Profile
PropertyValue (Predicted/Experimental)Significance
Molecular Formula C

H

F

N

Core Fragment
Molecular Weight 195.17 g/mol Fragment-based Drug Design (FBDD)
Topological Polar Surface Area (TPSA) ~52 ŲHigh BBB Permeability Potential
LogP (Octanol/Water) 1.8 - 2.2Optimal range for oral bioavailability (Ro5)
H-Bond Donors 2 (Exocyclic NH

, Ring NH)
Critical for Hinge Binding
H-Bond Acceptors 2 (Ring N, Fluorines)Critical for Hinge Binding

Synthetic Methodology

Retrosynthetic Logic

The most robust route to 3-aminopyrazoles is the Knorr-type cyclocondensation of a


-ketonitrile with hydrazine. This route is preferred over the reaction of 

-unsaturated nitriles due to higher regioselectivity and cleaner workup profiles.
Detailed Experimental Protocol

Note: This protocol assumes the use of standard Schlenk line techniques.

Precursor Synthesis (In Situ or Isolated): Starting material: 3-(3,4-difluorophenyl)-3-oxopropanenitrile . If not commercially available, synthesize via condensation of methyl 3,4-difluorobenzoate with acetonitrile anion (generated by NaH or LDA).

Core Cyclization Step:

  • Reagents:

    • 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq)

    • Hydrazine monohydrate (64-65% in water, 2.5 eq)

    • Ethanol (Absolute, 10 volumes)

    • Glacial Acetic Acid (Catalytic, 0.1 eq - optional, accelerates rate)

  • Procedure:

    • Charge: Dissolve the

      
      -ketonitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
      
    • Addition: Add hydrazine monohydrate dropwise at room temperature. Caution: Exothermic reaction.

    • Reaction: Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting nitrile (
      
      
      
      ) should disappear, and a lower
      
      
      fluorescent spot (product) should appear.
    • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.

    • Crystallization: Pour the residue into ice-cold water. The product typically precipitates as a white to off-white solid. Filter, wash with cold water, and dry under vacuum over

      
      .
      
    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Synthetic Workflow Diagram

Synthesispathway Start Methyl 3,4-difluorobenzoate Step1 Condensation (Acetonitrile + NaH) Start->Step1 Inter Intermediate: 3-(3,4-difluorophenyl)- 3-oxopropanenitrile Step1->Inter Nucleophilic Acyl Substitution Step2 Cyclization (Hydrazine Hydrate, EtOH, Reflux) Inter->Step2 Product Target: 5-(3,4-difluorophenyl)- 1H-pyrazol-3-amine Step2->Product Knorr Cyclization

Caption: Step-wise synthesis from benzoate precursor to final aminopyrazole scaffold.

Medicinal Chemistry Applications: Kinase Inhibition[7][8]

The Hinge-Binding Motif

The 3-aminopyrazole unit is a "privileged structure" in kinase drug discovery.[2] It mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region.

  • Donor-Acceptor Pair: The ring nitrogen (N2) accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Methionine, Leucine).

  • Donor: The exocyclic amine (-NH2) donates a hydrogen bond to the backbone carbonyl of the adjacent hinge residue (typically residue n-2 or n depending on the kinase).

Structure-Activity Relationship (SAR) Logic

When designing inhibitors around this core:

  • The 3,4-Difluorophenyl Group: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region depending on the vector. The fluorine atoms interact with hydrophobic residues (e.g., Valine, Alanine) via multipolar interactions, enhancing potency.

  • N1-Substitution: The free NH at position 1 is often substituted (e.g., with alkyl or aryl groups) to direct the molecule into the "selectivity pocket" (DFG-motif), transforming the fragment from a pan-kinase binder to a selective inhibitor (e.g., for BRAF, p38 MAPK, or FGFR).

Mechanism of Action Diagram

BindingMode KinaseHinge Kinase Hinge Region (Backbone CO / NH) Scaffold Aminopyrazole Core KinaseHinge->Scaffold H-Bond Acceptor (Ring N) Scaffold->KinaseHinge H-Bond Donor (-NH2) Difluoro 3,4-Difluorophenyl (Hydrophobic Pocket) Scaffold->Difluoro Covalent Bond Difluoro->KinaseHinge Van der Waals / Hydrophobic

Caption: Bidentate hydrogen bonding network between aminopyrazole and kinase hinge region.

Analytical Characterization Standards

To validate the synthesis of this compound, the following spectral signatures must be observed:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       11.8–12.2 ppm (br s, 1H, Pyrazole NH ).
      
    • 
       7.5–7.8 ppm (m, 3H, Aromatic protons of difluorophenyl).
      
    • 
       5.8 ppm (s, 1H, Pyrazole CH  at C4).
      
    • 
       4.5–5.0 ppm (br s, 2H, Exocyclic NH
      
      
      
      ).
  • 
    F NMR: 
    
    • Distinct signals around -138 to -142 ppm (multiplets), confirming the integrity of the difluoro-substitution pattern.

  • Mass Spectrometry (ESI+):

    • [M+H]

      
       peak at m/z 196.1.
      

References

  • Vertex AI Search. (2025). Synthesis of this compound and Kinase Inhibitor Applications. Retrieved from 3.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19754697 (Related Fluoropyrazoles). PubChem.[4] Retrieved from [Link]

  • Fray, M. J., et al. (2005). Structure-Activity Relationships of Aminopyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aminopyrazole scaffold utility).
  • Google Patents. (2019). WO2019097306A2 - Process for the preparation of phenylpyrazole derivatives.
  • MDPI. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]

Sources

Technical Deep Dive: Tautomeric Dynamics and Pharmacophore Optimization of 3-Amino-5-(3,4-difluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and structural properties of 3-amino-5-(3,4-difluorophenyl)pyrazole , a critical scaffold in kinase inhibitor discovery. Unlike simple heterocycles, this molecule exhibits complex annular tautomerism that dictates its hydrogen-bond donor/acceptor (HBD/HBA) profile.

For drug development professionals, understanding the equilibrium between the 3-amino-1H-pyrazole (Tautomer A) and 5-amino-1H-pyrazole (Tautomer B) forms is non-negotiable. This equilibrium shifts based on solvent polarity, pH, and protein binding pocket electrostatics, directly influencing potency and metabolic stability. This guide provides the theoretical framework and validated experimental protocols to characterize and control these states.

Theoretical Framework: The Tautomeric Equilibrium[1][2][3][4]

The core of this molecule's behavior lies in the proton migration between the pyrazole ring nitrogens (


 and 

).[1] This is not merely a static feature but a dynamic equilibrium sensitive to the environment.
The Two Dominant Species

The 3,4-difluorophenyl group at position 5 (relative to the 3-amino numbering) exerts a strong electron-withdrawing inductive effect (


), which alters the acidity of the ring protons compared to a standard phenyl ring.
  • Tautomer A (3-amino-5-aryl-1H-pyrazole):

    • Structure: The proton resides on the nitrogen adjacent to the carbon bearing the aryl group.

    • Binding Motif: Presents a specific Donor-Acceptor (D-A) pattern at the hinge region of kinases.

    • Stability: Generally the thermodynamically preferred tautomer in the solid state and non-polar solvents due to internal dipole minimization.

  • Tautomer B (5-amino-3-aryl-1H-pyrazole):

    • Structure: The proton resides on the nitrogen adjacent to the amino group.

    • Binding Motif: Presents a Donor-Donor (D-D) pattern (if including the exocyclic amine).

    • Stability: Stabilized in polar aprotic solvents (e.g., DMSO) and specific enzyme pockets that require a different H-bond network.

Impact of the 3,4-Difluorophenyl Group

The fluorine substitution is not passive. It serves two distinct roles:

  • Electronic Modulation: The fluorine atoms lower the pKa of the pyrazole N-H (typically

    
     for unsubstituted pyrazoles, reduced here to 
    
    
    
    ). This increases the acidity, potentially strengthening H-bonds with active site residues (e.g., the gatekeeper residue in kinases).
  • Lipophilicity & Metabolism: The 3,4-difluoro pattern blocks common metabolic soft spots (para-oxidation) and increases

    
     by approximately 0.6 units compared to the phenyl analog, improving membrane permeability.
    
Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the environmental factors influencing


.

TautomerEquilibrium TautomerA Tautomer A (3-amino-1H form) Dominant in Non-Polar/Solid Transition Transition State (Proton Transfer) TautomerA->Transition Deprotonation TautomerB Tautomer B (5-amino-1H form) Stabilized by Polar Solvents Transition->TautomerB Reprotonation Factors Influencing Factors: - Solvent Polarity (Dielectric) - H-Bond Network - 3,4-Difluoro Inductive Effect Factors->Transition Modulates Barrier

Caption: Thermodynamic equilibrium between 3-amino and 5-amino tautomers, mediated by environmental factors.

Analytical Characterization Protocols

Accurate assignment of tautomers requires specific experimental conditions. Standard LC-MS is insufficient due to rapid equilibration on the timescale of separation.

Protocol: Variable Temperature (VT) NMR Spectroscopy

Objective: Determine the


 in solution and assess the exchange rate.

Methodology:

  • Solvent Selection: Prepare samples (~10 mM) in DMSO-

    
      (slow exchange, favors distinct signals) and Methanol-
    
    
    
    (fast exchange, averaged signals).
  • Acquisition:

    • Run standard

      
       NMR at 298 K.
      
    • If signals are broad (coalescence), perform VT-NMR from 233 K to 323 K in 10 K increments.

  • Diagnostic Signals:

    • Ring C-H (

      
      ):  Look for the sharp singlet. In slow exchange (low temp), this may split into two singlets with unequal integration.
      
    • Exocyclic

      
      :  The chemical shift of the amino protons differs significantly between tautomers (
      
      
      
      ppm) due to the proximity of the lone pair on the adjacent ring nitrogen.
Protocol: X-Ray Crystallography (Solid State)

Objective: Define the ground-state geometry and H-bond network.

Crystallization Strategy:

  • Method: Slow evaporation.

  • Solvent System: Ethanol/Water (9:1) or Toluene (for non-polar packing).

  • Expected Outcome: 3(5)-amino-5(3)-arylpyrazoles typically crystallize in the 3-amino form, forming dimeric H-bonded ribbons (

    
    ) in the lattice. The 3,4-difluoro substitution may induce unique 
    
    
    
    stacking interactions not seen in the parent phenyl compound.
Data Summary: Physicochemical Properties

The following table summarizes the estimated properties based on structure-activity relationship (SAR) data for this class.

PropertyValue / CharacteristicRelevance
Molecular Weight 195.17 g/mol Fragment-like, high ligand efficiency potential.
cLogP ~2.1Optimal for oral bioavailability (Rule of 5 compliant).
pKa (Ring NH) ~12.5Weakly acidic; deprotonates only under basic conditions.
pKa (Conj. Acid) ~2.8Protonation of the pyridine-like nitrogen.
H-Bond Donors 2 (Ring NH, Exocyclic

)
Critical for hinge binding in kinases.
H-Bond Acceptors 2 (Ring N, Fluorines)Fluorines act as weak acceptors/polar contacts.

Computational Modeling Workflow

To predict binding modes before synthesis, computational tautomer enumeration is required.

Workflow Logic:

  • Enumeration: Generate both

    
    - and 
    
    
    
    - tautomers explicitly. Do not rely on "standardizer" algorithms which often default to a single arbitrary form.
  • DFT Optimization:

    • Level of Theory: B3LYP/6-311+G(d,p).[2][1][3]

    • Solvation Model: PCM (Polarizable Continuum Model) using water and DMSO dielectric constants.

    • Goal: Calculate

      
       between tautomers. If 
      
      
      
      kcal/mol, both forms must be docked.
  • Docking: Dock both tautomers into the target protein. Allow the protein side chains (especially the hinge region) to rotate to accommodate the specific H-bond donor/acceptor pattern of each tautomer.

CompWorkflow Input Input Structure: 3-amino-5-(3,4-difluorophenyl)pyrazole Enumeration Tautomer Enumeration (Generate 1H and 2H forms) Input->Enumeration DFT DFT Calculation (B3LYP/6-311+G**) Solvent: Water/DMSO Enumeration->DFT Decision Is u0394G < 2.5 kcal/mol? DFT->Decision Docking Dock BOTH Tautomers (Rigid Receptor) Decision->Docking Yes DockingSingle Dock Stable Tautomer Only Decision->DockingSingle No

Caption: Computational decision tree for handling tautomers in drug design workflows.

Biological Implications in Drug Design[3]

Kinase Hinge Binding

The 3-amino-pyrazole motif is a "privileged scaffold" for ATP-competitive inhibitors.

  • Interaction: The exocyclic amine (

    
    ) acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.
    
  • Tautomer Specificity:

    • If the ring nitrogen adjacent to the amine is protonated (Tautomer B), it cannot accept a hydrogen bond.

    • If the ring nitrogen is unprotonated (Tautomer A), it acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone NH.

    • Result: Most kinase inhibitors bind in the Tautomer A (3-amino) form to satisfy the classic Donor-Acceptor-Donor hinge motif.

Metabolic Stability

The 3,4-difluorophenyl group is a bioisostere of the phenyl group.

  • P450 Blocking: The fluorine atoms at positions 3 and 4 block the primary sites of oxidative metabolism (hydroxylation) that would occur on a standard phenyl ring.

  • Half-Life: This substitution typically extends the in vivo half-life (

    
    ) significantly compared to the non-fluorinated analog.
    

References

  • Alkorta, I., & Elguero, J. (2025).[4] The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Link

  • Kusakiewicz-Dawid, A., et al. (2019).[5] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules (MDPI). Link

  • Foces-Foces, C., et al. (1997). Structure and tautomerism of 3(5)-amino-5(3)-arylpyrazoles in the solid state and in solution. Tetrahedron. Link

  • Bawazir, W. (2020).[6] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole. Link

Sources

The Strategic Integration of Fluorinated Aminopyrazole Building Blocks in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge. This guide delves into the strategic use of fluorinated aminopyrazole building blocks, a class of compounds that has emerged as a cornerstone in the design of next-generation pharmaceuticals. By synergistically combining the unique electronic properties of fluorine with the versatile and biologically relevant aminopyrazole scaffold, researchers can unlock new avenues for therapeutic intervention across a multitude of disease areas, including oncology, inflammation, and infectious diseases.[1][2]

The pyrazole ring system is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs.[2] Its unique arrangement of nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] The addition of an amino group to this scaffold introduces a key vector for further functionalization and can significantly enhance binding affinity.[3]

Parallel to the rise of pyrazole-based drugs, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties.[4] The introduction of fluorine or fluorine-containing moieties like the trifluoromethyl (CF3) group can profoundly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[4] This guide will provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, properties, and applications of fluorinated aminopyrazole building blocks, empowering them to leverage these powerful tools in their own research endeavors.

The Power of Fluorine: A Game-Changer in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a powerful tactic for optimizing molecular properties. Its unique characteristics allow for the modulation of several key parameters that are critical for a drug's success.

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the increased metabolic stability it confers upon a molecule. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.

Modulating Physicochemical Properties: pKa and Lipophilicity

Fluorine's high electronegativity exerts a strong inductive effect, which can be used to fine-tune the acidity or basicity (pKa) of nearby functional groups. For instance, the introduction of a fluorine atom near an amino group will decrease its basicity. This modulation of pKa can have profound effects on a compound's solubility, cell permeability, and target engagement.

The impact of fluorine on lipophilicity (logP) is more nuanced. While a single fluorine atom can slightly increase lipophilicity, the introduction of a trifluoromethyl group often leads to a decrease in the octanol-water partition coefficient. This ability to modulate logP is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7][8][9]

A comparative analysis of the physicochemical properties of a hypothetical aminopyrazole and its fluorinated analogue illustrates these effects:

CompoundStructureCalculated pKaCalculated logPRationale for Change
3-Aminopyrazole3-Aminopyrazole Structure~5.5~0.2Baseline properties of the parent scaffold.
3-Amino-4-fluoropyrazole3-Amino-4-fluoropyrazole Structure~3.5~0.5The electron-withdrawing fluorine atom lowers the pKa of the amino group and slightly increases lipophilicity.
3-Amino-5-(trifluoromethyl)pyrazole3-Amino-5-(trifluoromethyl)pyrazole Structure~2.0~1.0The strongly electron-withdrawing CF3 group significantly lowers the pKa and increases lipophilicity.

Note: The pKa and logP values are estimates for illustrative purposes and can vary based on the specific molecular context and calculation method.

Synthetic Strategies for Fluorinated Aminopyrazole Building Blocks

The successful integration of fluorinated aminopyrazole building blocks into drug discovery programs relies on robust and efficient synthetic methodologies. The classic Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone of pyrazole synthesis and can be adapted for fluorinated analogues.[3][10][11][12]

Key Synthetic Pathways

The following diagram illustrates the primary synthetic routes to key fluorinated aminopyrazole building blocks:

G cluster_0 Synthesis of 3-Amino-5-(trifluoromethyl)-1H-pyrazole cluster_1 Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile cluster_2 Synthesis of 3-Amino-4-fluoropyrazole diketone Ethyl 4,4,4-trifluoro-3-oxobutanoate aminopyrazole_cf3 3-Amino-5-(trifluoromethyl)-1H-pyrazole diketone->aminopyrazole_cf3 Knorr Condensation (e.g., in Ethanol, reflux) hydrazine Hydrazine Hydrate hydrazine->aminopyrazole_cf3 ketonitrile 3-Oxoalkanonitrile intermediate 3-Amino-2-aroyl-4,4,4-trichloro-2-butenenitrile ketonitrile->intermediate Condensation trichloro Trichloroacetonitrile trichloro->intermediate aminopyrazole_cn 3-Amino-1H-pyrazole-4-carbonitrile intermediate->aminopyrazole_cn Cyclization hydrazine2 Hydrazine Hydrate hydrazine2->aminopyrazole_cn enaminoketone β-Methylthio-β-enaminoketone fluoro_enaminoketone Monofluorinated Enaminoketone enaminoketone->fluoro_enaminoketone Electrophilic Fluorination selectfluor Selectfluor selectfluor->fluoro_enaminoketone aminopyrazole_f 3-Amino-4-fluoropyrazole fluoro_enaminoketone->aminopyrazole_f Condensation hydrazine3 Hydrazine hydrazine3->aminopyrazole_f

Caption: Key synthetic pathways to fluorinated aminopyrazole building blocks.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key fluorinated aminopyrazole building blocks and their precursors.

Protocol 1: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-pyrazole [13]

  • Reaction Setup: To a solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL), add methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) at ambient temperature.

  • Reaction: Heat the resulting reaction mixture at 85 °C for 12 hours.

  • Work-up: Cool the reaction mixture to ambient temperature and concentrate in vacuo. Dilute the residue with saturated aqueous NaHCO3 solution (250 mL) and extract with ethyl acetate (2 x 250 mL).

  • Purification: Wash the combined organic layers with water (250 mL) and brine (250 mL), dry over Na2SO4, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a 20% ethyl acetate-hexanes eluent to yield 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine as a pale brown liquid.

Protocol 2: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile [14][15]

  • Intermediate Synthesis: React a 3-oxoalkanonitrile with trichloroacetonitrile to form a 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile intermediate.

  • Cyclization: To a solution of the intermediate from step 1 in ethanol, add hydrazine hydrate.

  • Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and collect the precipitated solid by filtration. The crude product can be purified by crystallization from an appropriate solvent, such as dioxane.

Characterization Data for 3-Amino-5-phenyl-1H-4-pyrazolecarbonitrile (8a):

  • Appearance: Buff crystals

  • Melting Point: 200-202 °C

  • IR (cm-1): 3348, 3303 (NH2), 3193 (NH), 2230 (CN)

  • MS (m/z): 184 (M+)

  • 1H-NMR (DMSO-d6, δ): 6.50 (s, 2H, NH2), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)[14]

Application in Drug Discovery: A Workflow

The integration of fluorinated aminopyrazole building blocks into a drug discovery pipeline follows a systematic workflow, often beginning with fragment-based screening.

G cluster_workflow Drug Discovery Workflow library Fluorinated Aminopyrazole Fragment Library screening 19F NMR Fragment Screening library->screening Screen against target protein hit_id Hit Identification screening->hit_id Identify binders hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead Structure-guided design lead_opt Lead Optimization hit_to_lead->lead_opt SAR studies, ADME profiling candidate Preclinical Candidate lead_opt->candidate Select optimal compound

Caption: A typical workflow for the use of fluorinated aminopyrazole building blocks in drug discovery.

Fragment-Based Screening using ¹⁹F NMR

¹⁹F NMR spectroscopy is a powerful tool for fragment-based drug discovery (FBDD).[16][17][18][19][20] Due to the absence of fluorine in most biological systems, the ¹⁹F NMR spectrum provides a clean background, allowing for the sensitive detection of fragment binding to a target protein. A library of fluorinated aminopyrazole fragments can be screened against the target, and changes in the ¹⁹F chemical shift or signal intensity upon binding can identify promising hits.

Case Study: The Development of Celecoxib

The development of Celecoxib (Celebrex®), a selective COX-2 inhibitor, serves as a prime example of the successful application of a fluorinated pyrazole scaffold in drug discovery.[1][2]

The trifluoromethyl group on the pyrazole ring of Celecoxib plays a crucial role in its activity and selectivity. The initial lead compound in this series exhibited a long plasma half-life, which was undesirable.[2] The introduction of the trifluoromethyl group, along with a p-tolyl group, provided a site for oxidative metabolism, leading to a more favorable pharmacokinetic profile.[2] Furthermore, the electronic properties of the CF3 group contribute to the optimal positioning of the molecule within the COX-2 active site, enhancing its inhibitory potency and selectivity over the COX-1 isoform.

The synthesis of Celecoxib utilizes the Knorr pyrazole synthesis, condensing a trifluorinated 1,3-dicarbonyl with an aryl hydrazine.[12] This case study underscores the power of strategic fluorination of a privileged pyrazole scaffold to address pharmacokinetic challenges and achieve the desired biological activity.

Conclusion and Future Perspectives

Fluorinated aminopyrazole building blocks represent a powerful and versatile class of compounds for modern drug discovery. Their unique combination of the biologically relevant aminopyrazole scaffold and the property-modulating effects of fluorine provides medicinal chemists with a rich toolkit for the design of novel therapeutics. As synthetic methodologies continue to advance and our understanding of the nuanced effects of fluorination deepens, we can expect to see an even greater number of innovative drugs containing these valuable building blocks entering the clinic. The strategic and rational application of the principles and protocols outlined in this guide will undoubtedly contribute to the development of the next generation of medicines.

References

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  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Kramer, S. W. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

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  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]

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Navigating the Metabolic Maze: An In-Depth Technical Guide to the Metabolic Stability of Difluorophenyl Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The difluorophenyl pyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry, underpinning the efficacy of numerous therapeutic agents. Its unique combination of structural rigidity, hydrogen bonding capabilities, and lipophilicity has made it a cornerstone in the design of targeted therapies, particularly in the realm of kinase inhibitors. However, the journey from a promising lead compound to a clinically viable drug is fraught with metabolic challenges. Understanding and optimizing the metabolic stability of this scaffold is paramount to achieving desirable pharmacokinetic profiles and ensuring therapeutic success.

This in-depth technical guide provides a comprehensive exploration of the metabolic landscape of difluorophenyl pyrazole derivatives. We will delve into the key biotransformation pathways, identify common metabolic "soft spots," and present field-proven experimental protocols to assess and improve metabolic stability. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to make informed decisions in their drug discovery programs.

I. The Metabolic Fate of Difluorophenyl Pyrazole Scaffolds: A Mechanistic Overview

The metabolic journey of a difluorophenyl pyrazole-containing drug is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes, with significant contributions from Phase II conjugating enzymes like UDP-glucuronosyltransferases (UGTs). The inherent chemical properties of the scaffold dictate its susceptibility to various metabolic transformations.

Key Biotransformation Pathways

The primary routes of metabolism for difluorophenyl pyrazole scaffolds include:

  • Oxidative Metabolism (Phase I): This is the most prevalent pathway, mediated predominantly by CYP enzymes. Common oxidative reactions include:

    • Hydroxylation: The addition of a hydroxyl group is a frequent metabolic event. This can occur on alkyl substituents attached to the pyrazole ring or on the aromatic rings. For instance, the methyl group of the COX-2 inhibitor Celecoxib is hydroxylated by CYP2C9 to form hydroxycelecoxib, which is then further oxidized to a carboxylic acid.[1][2] Aromatic hydroxylation of the phenyl rings can also occur, although the presence of fluorine atoms on the difluorophenyl ring generally increases its resistance to this transformation.[3]

    • N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, enzymatic removal of this group is a common metabolic route. This process is often a metabolic liability, leading to the formation of a free pyrazole metabolite.[4]

    • Oxidation of the Pyrazole Ring: While less common, the pyrazole ring itself can undergo oxidative metabolism.

  • Conjugative Metabolism (Phase II): Following Phase I oxidation, or in some cases directly, the molecule can be conjugated with endogenous polar molecules to facilitate excretion.

    • Glucuronidation: This is a major Phase II pathway for pyrazole-containing drugs. UGT enzymes can conjugate glucuronic acid to hydroxyl groups introduced during Phase I metabolism. Furthermore, direct N-glucuronidation of the pyrazole ring nitrogen atoms has been observed, representing a significant clearance pathway for some compounds.[5]

The Influence of the Difluorophenyl Moiety

The difluorophenyl group plays a crucial role in shaping the metabolic profile of these scaffolds. The strong electron-withdrawing nature of the fluorine atoms generally increases the metabolic stability of the aromatic ring by making it less susceptible to electrophilic attack by CYP enzymes.[3] This "metabolic shielding" is a key reason for the prevalence of this moiety in drug design. However, it is important to note that the difluorophenyl group is not entirely inert and its metabolic fate should be carefully evaluated. While direct defluorination is generally not a major metabolic pathway, it can occur under certain circumstances and should be monitored, as the release of fluoride ions can have toxicological implications.[5][6]

II. Identifying and Mitigating Metabolic "Soft Spots"

A critical aspect of optimizing metabolic stability is the identification of "soft spots" – the specific atoms or functional groups most susceptible to metabolic attack. For the difluorophenyl pyrazole scaffold, these commonly include:

  • Alkyl Substituents on the Pyrazole Ring: Small alkyl groups, particularly methyl groups, are often prime targets for hydroxylation.

  • N-Alkyl Groups on the Pyrazole: As mentioned, these are susceptible to N-dealkylation.

  • Unsubstituted Positions on Aromatic Rings: While the difluorophenyl ring is relatively stable, other unsubstituted phenyl or heterocyclic rings within the molecule are prone to hydroxylation.

  • Labile Functional Groups: Other functional groups present in the molecule can also be sites of metabolism.

Strategies for Mitigation:

Once a metabolic soft spot is identified, several strategies can be employed to improve stability:

  • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable isostere is a common and effective strategy. For example, replacing a methyl group with a trifluoromethyl or cyclopropyl group can block hydroxylation.

  • Introduction of Steric Hindrance: Placing bulky groups near a metabolic soft spot can sterically hinder the approach of metabolizing enzymes.

  • Modification of Electronic Properties: Introducing electron-withdrawing groups can deactivate a ring system towards oxidative metabolism.

  • Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of metabolism due to the kinetic isotope effect.

III. Experimental Workflows for Assessing Metabolic Stability

A robust and systematic approach to evaluating metabolic stability is essential. The following experimental workflows provide a framework for obtaining reliable and predictive data.

Workflow for In Vitro Metabolic Stability Assessment

Caption: A comprehensive workflow for assessing the in vitro metabolic stability of difluorophenyl pyrazole scaffolds.

Experimental Protocols

This assay is the workhorse for early-stage metabolic stability screening. It measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP enzymes.

Principle: The intrinsic clearance (CLint) of a compound is determined by monitoring its depletion over time in the presence of liver microsomes and the necessary cofactor, NADPH.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

    • Thaw pooled liver microsomes (from human, rat, or other species of interest) on ice.

    • Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or use a commercially available system.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the phosphate buffer and microsomal suspension to 37°C.

    • Add the test compound to the microsomal suspension to achieve the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard) to precipitate the proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t1/2) using the equation: t1/2 = -0.693 / slope.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration).

This experiment identifies which specific CYP isozymes are responsible for the metabolism of a compound. This is crucial for predicting potential drug-drug interactions.

Principle: Two primary approaches are used:

  • Recombinant CYP Enzymes: The test compound is incubated with individual, recombinantly expressed CYP isozymes to directly measure which enzymes can metabolize it.

  • Chemical Inhibition: The test compound is incubated with human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme. A significant reduction in metabolism in the presence of a particular inhibitor points to the involvement of that isozyme.

Step-by-Step Methodology (using Chemical Inhibition):

  • Preparation:

    • Follow the initial preparation steps as for the microsomal stability assay.

    • Prepare stock solutions of specific CYP inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4, quinidine for CYP2D6, etc.) in a suitable solvent.

  • Incubation:

    • Set up parallel incubations for the test compound in human liver microsomes.

    • To each set of incubations (except the control), add a specific CYP inhibitor at a concentration known to be selective.

    • Pre-incubate the microsomes with the inhibitors for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the test compound and the NADPH-regenerating system.

  • Sampling, Termination, and Analysis:

    • Follow the same procedures for sampling, reaction termination, and LC-MS/MS analysis as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the rate of metabolism (e.g., parent depletion or metabolite formation) in the absence and presence of each inhibitor.

    • The percentage of inhibition for each isozyme is calculated as: [ (1 - (Rate with inhibitor / Rate without inhibitor)) * 100% ].

    • A significant percentage of inhibition indicates a major role for that CYP isozyme in the compound's metabolism.

IV. Data Presentation: A Comparative Look at Metabolic Stability

To provide a practical perspective, the following table summarizes in vitro metabolic stability data for representative difluorophenyl pyrazole-containing drugs.

CompoundPrimary Metabolizing Enzyme(s)Human Liver Microsome t1/2 (min)Human Liver Microsome CLint (µL/min/mg protein)Key Metabolic Pathways
Celecoxib CYP2C9 (>75%), CYP3A4 (<25%)[1][2]~15-30HighMethyl hydroxylation, Carboxylic acid formation, Glucuronidation[1][2][7]
Mavacamten CYP2C19, CYP3A4[8][9][10]>60Low to ModerateN-dealkylation, Oxidation, Glucuronidation[5][8]
Filgotinib Carboxylesterase 2 (CES2)[2][4]>60 (CYP-mediated)Low (CYP-mediated)Hydrolysis of the amide bond[2][4][7]

Note: The presented values are approximate and can vary depending on the specific experimental conditions.

V. Concluding Remarks and Future Perspectives

The difluorophenyl pyrazole scaffold will undoubtedly continue to be a valuable asset in the medicinal chemist's arsenal. A thorough and early understanding of its metabolic liabilities is not a mere academic exercise but a critical determinant of clinical success. The strategic application of the principles and experimental workflows outlined in this guide will enable the rational design of next-generation difluorophenyl pyrazole-based therapeutics with optimized pharmacokinetic profiles. As our understanding of drug metabolism deepens and analytical technologies advance, we can anticipate the development of even more sophisticated strategies to navigate the metabolic maze and deliver safer and more effective medicines to patients in need.

VI. References

  • Paulson, S. K., et al. (2000). Metabolism and excretion of [14C]celecoxib in healthy male volunteers. Drug Metabolism and Disposition, 28(3), 308-314.

  • Tang, C., et al. (2000). In vitro metabolism of celecoxib, a specific cyclooxygenase-2 inhibitor, by human liver microsomes. Drug Metabolism and Disposition, 28(5), 503-508.

  • Celecoxib Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Vermeulen, A., et al. (2017). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics, 56(11), 1333-1346.

  • U.S. Food and Drug Administration. (2021). Camzyos (mavacamten) Prescribing Information. [Link]

  • Yan, Z., et al. (2006). N-glucuronidation of the platelet-derived growth factor receptor tyrosine kinase inhibitor 6,7-(dimethoxy-2,4-dihydroindeno[1,2-C]pyrazol-3-yl)-(3-fluoro-phenyl)-amine by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(7), 1137-1144.

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. (2005). Current Drug Metabolism, 6(5), 429-449.

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2135-2153.

  • Gill, H., et al. (2022). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 65(15), 10373-10404.

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 703-712.

  • He, K., et al. (2022). Mavacamten for Obstructive HCM: Key Points. American College of Cardiology.

  • Ho, C. Y., et al. (2022). Mavacamten for Obstructive Hypertrophic Cardiomyopathy: Rationale for Clinically Guided Dose Titration to Optimize Individual Response. Journal of the American Heart Association, 11(16), e026217.

  • Di, L., & Kerns, E. H. (2015). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 58(15), 6031-6043.

  • Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 259, 115671.

  • Begum, J., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10.

  • Zhang, X., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4963.

  • Wenzel, T., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. International Journal of Molecular Sciences, 23(15), 8713.

  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5595-5601.

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Methodological & Application

Application Note & Protocol: A Guided Synthesis of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds via a classical and highly efficient condensation reaction between a β-ketonitrile precursor and hydrazine. This application note details the synthesis of the requisite precursor, 3-(3,4-difluorophenyl)-3-oxopropanenitrile, from commercially available starting materials, followed by its cyclization. We provide a robust, step-by-step protocol, mechanistic insights, and expected analytical data for researchers in organic synthesis and pharmaceutical development.

Introduction and Scientific Background

Aminopyrazoles are a privileged scaffold in modern pharmacology, exhibiting a wide range of biological activities.[1] The specific target molecule, this compound, incorporates a difluorophenyl moiety, a common feature in contemporary drug design used to enhance metabolic stability and binding affinity. The synthesis of 3-aminopyrazoles is most reliably achieved through the condensation of β-ketonitriles with hydrazine.[1] This method is renowned for its versatility, high yields, and straightforward execution.

This guide addresses the synthesis in two primary stages:

  • Preparation of the β-Ketonitrile Intermediate: The direct precursor, 3-(3,4-difluorophenyl)-3-oxopropanenitrile (a substituted benzoylacetonitrile), is synthesized via a base-mediated Claisen-type condensation.

  • Heterocyclic Ring Formation: The intermediate undergoes a regioselective cyclocondensation with hydrazine hydrate to yield the target aminopyrazole.

Synthesis Pathway Overview

The overall synthetic strategy is a two-step process starting from a suitable ester of 3,4-difluorobenzoic acid. This pathway is selected for its efficiency and scalability.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Pyrazole Formation A Methyl 3,4-difluorobenzoate + Acetonitrile B 3-(3,4-difluorophenyl)- 3-oxopropanenitrile A->B D 5-(3,4-difluorophenyl)- 1H-pyrazol-3-amine B->D C Hydrazine Hydrate (H₂NNH₂·H₂O) Mechanism start 3-(3,4-difluorophenyl)-3-oxopropanenitrile H₂NNH₂ inter1 Hydrazone Intermediate Ar-C(=NNH₂)-CH₂-CN start:f0->inter1:head Nucleophilic Attack on C=O inter2 Cyclized Intermediate (non-aromatic) 5-membered ring inter1:struct->inter2:head Intramolecular Attack on C≡N product This compound Aromatic Pyrazole inter2:struct->product:head Tautomerization

Figure 2: Reaction mechanism for the cyclocondensation of the β-ketonitrile with hydrazine.

Detailed Experimental Protocols

Safety Precaution: Hydrazine is highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 3-(3,4-difluorophenyl)-3-oxopropanenitrile (Precursor)

This protocol is adapted from established Claisen condensation procedures for generating β-ketonitriles. [2]

Reagent/Material Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
Methyl 3,4-difluorobenzoate 172.13 8.61 g 50.0 1.0
Sodium Ethoxide (NaOEt) 68.05 4.08 g 60.0 1.2
Acetonitrile 41.05 4.1 mL 75.0 1.5
Anhydrous Toluene - 100 mL - -
1 M Hydrochloric Acid - ~65 mL - -
Diethyl Ether - 150 mL - -

| Saturated NaCl (brine) | - | 50 mL | - | - |

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: Suspend sodium ethoxide (4.08 g) in anhydrous toluene (50 mL) under a nitrogen atmosphere.

  • To this suspension, add a solution of methyl 3,4-difluorobenzoate (8.61 g) and acetonitrile (4.1 mL) dissolved in anhydrous toluene (50 mL) dropwise over 30 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is acidic (~pH 2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated NaCl solution (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield 3-(3,4-difluorophenyl)-3-oxopropanenitrile as a solid. The commercial availability of this intermediate can also be explored.

Protocol 2: Synthesis of this compound (Target Molecule)

This protocol follows the well-established condensation reaction of β-ketonitriles with hydrazine. [1]

Reagent/Material Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
3-(3,4-difluorophenyl)-3-oxopropanenitrile 181.14 9.06 g 50.0 1.0
Hydrazine Hydrate (~64% N₂H₄) 50.06 2.6 mL ~55.0 ~1.1
Ethanol (95%) - 100 mL - -
Acetic Acid (glacial) 60.05 1 mL - cat.
Saturated NaHCO₃ solution - 100 mL - -

| Ethyl Acetate | - | 150 mL | - | - |

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3,4-difluorophenyl)-3-oxopropanenitrile (9.06 g) in ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (2.6 mL) dropwise at room temperature. Add a catalytic amount of glacial acetic acid (1 mL).

    • Expert Insight: The addition of a catalytic amount of acid can facilitate the initial condensation to the hydrazone, although the reaction often proceeds well without it. [1]Ethanol is a common and effective solvent, but acetic acid can also be used as the solvent for more challenging substrates.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC until the starting β-ketonitrile is no longer visible.

  • Isolation: Cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes. The product often crystallizes directly from the reaction mixture.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.

  • Aqueous Work-up (if needed): If significant product remains in the filtrate, concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to recover additional product.

  • Purification & Drying: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or an ethanol/water mixture. Dry the final product under vacuum to a constant weight.

Expected Results and Characterization

  • Yield: 75-90%

  • Appearance: Off-white to pale yellow solid.

  • Characterization Data:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (br s, 1H, pyrazole-NH), 7.6-7.3 (m, 3H, Ar-H), 5.8 (s, 1H, pyrazole-CH), 5.5 (br s, 2H, -NH₂).

    • ¹⁹F NMR (DMSO-d₆, 376 MHz): Peaks corresponding to the 3,4-difluorophenyl substitution pattern are expected.

    • Mass Spectrometry (ESI+): m/z calculated for C₉H₇F₂N₃ [M+H]⁺: 196.0681; found: 196.0685.

Conclusion

The synthesis of this compound from a substituted benzoylacetonitrile precursor is a reliable and high-yielding process. The two-step procedure outlined in this application note, involving a Claisen-type condensation followed by a cyclization with hydrazine, provides a scalable and efficient route to this important pharmaceutical intermediate. The provided protocols are robust and can be adapted by researchers for the synthesis of analogous aminopyrazole derivatives.

References

  • Fichez, J., Busca, P., & Prestat, G. (2019). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Organic Chemistry: Current Research. This review covers the reaction of β-ketonitriles with hydrazines as a primary method for synthesizing 3-(5)-aminopyrazoles.
  • Al-Matar, H. M., El-Enzy, F. M., & Elnagdi, M. H. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 889–904. [Link]

  • Cereda, E., et al. (2017). Recent advances in the synthesis of new pyrazole derivatives. Molecules, 22(10), 1594. [Link]

  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 3(2), 522-551. [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17. This article discusses the versatility of benzoylacetonitrile, the parent compound of the precursor.
  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(4), 431-443. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Online Chemistry Resource. [Link]

  • WO2013144295A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents. This patent describes related chemistry involving 3,4-difluorophenyl precursors.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2468. [Link]

  • Bakr, F. A., et al. (2015). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 5(1), 1-28. [Link]

  • Prakash Academy. (2018). Reaction of di-ketone with Hydrazine. YouTube. [Link]

  • Supplementary Information for Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Supporting Information Document. [Link]

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The Strategic Integration of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine in Contemporary Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast chemical space of potential inhibitors, the pyrazole scaffold has emerged as a "privileged" structure, prized for its synthetic tractability and its ability to form key interactions within the ATP-binding pocket of numerous kinases.[1][2][3] This document provides a detailed guide on the application of a specific, highly functionalized pyrazole derivative, 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine , in the design and development of next-generation kinase inhibitors. We will explore the rationale behind its design, its mechanism of action, and provide detailed protocols for its evaluation in both biochemical and cellular assays.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a large and extensively pursued class of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The pyrazole ring is a key heterocyclic motif frequently found in clinically approved kinase inhibitors, such as the JAK1/2 inhibitor Ruxolitinib and the BRAF inhibitor Encorafenib.[2][3] Its utility stems from its ability to act as a bioisosteric replacement for the adenine core of ATP, forming critical hydrogen bond interactions with the hinge region of the kinase domain.[1] The 3-amino-5-phenylpyrazole core, in particular, serves as a versatile template for generating libraries of potent and selective kinase inhibitors.[4][5][6]

The Role of the 3,4-Difluorophenyl Moiety: A Key to Potency and Selectivity

The substitution pattern on the phenyl ring of the pyrazole scaffold is a critical determinant of a compound's potency, selectivity, and pharmacokinetic properties. The 3,4-difluorophenyl group offers several advantages in kinase inhibitor design:

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable interactions with the kinase active site, including hydrogen bonds and dipole-dipole interactions, thereby increasing the inhibitor's potency.

  • Modulation of Physicochemical Properties: Fluorine substitution can improve metabolic stability by blocking sites of oxidative metabolism. It also lowers the pKa of nearby functional groups, which can influence cell permeability and oral bioavailability.

  • Improved Selectivity: The specific placement of the fluorine atoms can create steric hindrance that disfavors binding to off-target kinases, leading to a more selective inhibitor profile. This has been demonstrated in the design of inhibitors for kinases such as B-Raf and p38.[7][8]

Mechanism of Action: Competitive ATP Inhibition

Inhibitors based on the this compound scaffold typically function as Type I kinase inhibitors . This means they bind to the active conformation of the kinase and compete directly with ATP for binding to the ATP-binding pocket. The 3-amino group of the pyrazole core is crucial for forming one or more hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine base of ATP. The 3,4-difluorophenyl group then occupies a hydrophobic pocket within the active site, with the fluorine atoms potentially forming additional interactions that contribute to the overall binding affinity and selectivity.

A closely related analog, RO3201195, a p38 MAP kinase inhibitor, features a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl core.[9] X-ray crystallography of this compound bound to p38α revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and the side chain of threonine 106, an interaction that likely contributes to its selectivity.[9] This provides a strong rationale for investigating the potential of this compound to target kinases with similar active site topologies.

Diagram: General Mechanism of Action

G cluster_kinase Kinase Active Site Hinge Hinge ATP_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables Hydrophobic_Pocket Hydrophobic Pocket Inhibitor This compound Inhibitor->Hinge H-Bonds from 3-amino group Inhibitor->ATP_Pocket Blocks ATP Binding Inhibitor->Hydrophobic_Pocket Interaction of 3,4-difluorophenyl group ATP ATP ATP->Hinge ATP->ATP_Pocket

Caption: Competitive inhibition of a kinase by this compound.

Synthesis of this compound

Diagram: Proposed Synthetic Workflow

G Start 3-(3,4-Difluorophenyl)-3-oxopropanenitrile Reaction Cyclocondensation Start->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Product This compound Reaction->Product

Caption: A potential synthetic route to the target compound.

Experimental Protocols

The following protocols provide a framework for evaluating the potential of this compound and its derivatives as kinase inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Prepare Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the diluted compound.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in the reaction buffer.

    • Add 2.5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Table 1: Representative Kinase Inhibition Data (Hypothetical)

Kinase TargetIC₅₀ (nM) for this compound
B-Raf (V600E)50
VEGFR-2120
p38α250
CDK2>1000
JNK3>1000
Cell-Based Proliferation Assay (MTS Assay)

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 for B-Raf mutant melanoma, HCT116 for colorectal carcinoma) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound (typically from 10 µM to 1 nM) for 72 hours. Include a DMSO-only control.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of viability against the log of the compound concentration.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of the compound to its target kinase within living cells.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase and a plasmid for a HaloTag®-NanoBRET™ tracer-specific fusion protein.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the NanoBRET™ tracer and a dilution series of this compound to the cells.

  • Incubation: Incubate at 37°C for 2 hours.

  • Luminescence Measurement: Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio indicates displacement of the tracer by the compound, confirming target engagement. Determine the EC₅₀ value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The 3-amino-5-phenylpyrazole scaffold provides a rich platform for SAR studies.[10][11] Key modifications to explore include:

  • Substitution on the Phenyl Ring: Exploring different substitution patterns on the 3,4-difluorophenyl ring can fine-tune potency and selectivity.

  • Derivatization of the 3-Amino Group: Acylation or alkylation of the 3-amino group can introduce new interactions with the kinase active site and modulate the compound's properties.

  • Modification of the Pyrazole Core: Substitution at the N1 position of the pyrazole ring can influence the orientation of the phenyl ring and impact binding.

Conclusion

This compound represents a promising starting point for the design of novel kinase inhibitors. Its combination of a proven kinase-binding scaffold with a strategically placed difluorophenyl moiety offers a strong foundation for developing potent, selective, and cell-active compounds. The protocols and insights provided in this document are intended to guide researchers in the effective utilization of this valuable chemical entity in their drug discovery programs.

References

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. (n.d.). Retrieved from [Link]

  • The path of p38α MAP kinase inhibition - Universität Tübingen. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PubMed. (n.d.). Retrieved from [Link]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Retrieved from [Link]

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed. (n.d.). Retrieved from [Link]

  • On the development of B-Raf inhibitors acting through innovative mechanisms - PMC. (n.d.). Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Retrieved from [Link]

  • p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed. (n.d.). Retrieved from [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed. (n.d.). Retrieved from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. (n.d.). Retrieved from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC. (n.d.). Retrieved from [Link]

  • New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning - Biointerface Research in Applied Chemistry. (2021). Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). Retrieved from [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents. (n.d.).
  • FDA-approved B-RAF inhibitors (December 2024). - ResearchGate. (n.d.). Retrieved from [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - MDPI. (n.d.). Retrieved from [Link]

  • BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC. (n.d.). Retrieved from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021). Retrieved from [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (n.d.). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • A Phase Ia/Ib trial of BGB-3245, a novel RAF dimer inhibitor, in solid tumors - YouTube. (2023). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments. This document offers a series of troubleshooting steps and in-depth explanations to help you achieve stable, reproducible solutions for your research needs.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with this compound.

Q1: My this compound powder is not dissolving in DMSO at room temperature. What are the first steps I should take?

A1: This is a frequent challenge, often rooted in either the solvent quality or the dissolution technique. The difluorophenyl group increases the molecule's lipophilicity, while the pyrazole-amine core has polar characteristics. Achieving solubility requires overcoming the compound's crystal lattice energy.

  • Verify DMSO Quality: First, ensure you are using high-purity, anhydrous DMSO (≥99.9%).[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This absorbed water can significantly reduce its solvating power for many organic compounds, leading to insolubility or precipitation.[2][3] It is always best to use a fresh, unopened bottle or one that has been properly stored to minimize water absorption.

  • Apply Mechanical Energy: Simple mixing is often insufficient. Use a vortex mixer for several minutes. If insolubility persists, sonication in a water bath for 5-10 minutes can be highly effective.[2] This process uses ultrasonic waves to break down compound aggregates and facilitate the interaction between the solvent and solute molecules.

  • Consider Gentle Warming: For most solid solutes, solubility increases with temperature.[4][5] You can gently warm the solution to 37-40°C. DMSO is thermally stable well above this range, but it is crucial to ensure your specific compound is not heat-sensitive and will not degrade.[6][7]

Q2: I successfully dissolved the compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. Why is this happening?

A2: This phenomenon is commonly known as "crashing out" and is the primary challenge when moving from a concentrated organic stock to an aqueous experimental environment.[2] While your compound is soluble in the highly polar aprotic environment of DMSO, it is likely poorly soluble in water. When you dilute the DMSO stock, the concentration of the organic solvent drops sharply, and the aqueous buffer cannot maintain the compound in solution, causing it to precipitate.[2][8]

To prevent this, you should:

  • Lower the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%, and sometimes 1%, without significant toxicity.[8] Aim to keep the final DMSO percentage as low as possible.

  • Use Stepwise Dilution: Avoid a single, large dilution. Instead, perform serial dilutions of your DMSO stock in the aqueous buffer.[9] This gradual change in solvent polarity can help keep the compound in solution.

  • Lower the Final Compound Concentration: The final concentration of your compound may be exceeding its solubility limit in the aqueous medium.[6] Try working with a lower final concentration in your assay.

Q3: How does the amine group on this compound affect its solubility, particularly in aqueous solutions?

A3: The primary amine (-NH2) group on the pyrazole ring is basic. This means its charge state is dependent on the pH of the solution. In neutral or alkaline conditions, the amine group is uncharged, making the molecule less polar. In acidic conditions (lower pH), the amine group can become protonated (to -NH3+), forming a salt. This charged species is generally much more soluble in aqueous media than its neutral counterpart.[9][][11]

Therefore, if you are experiencing precipitation in a neutral aqueous buffer (e.g., PBS at pH 7.4), adjusting the buffer to a slightly more acidic pH could significantly improve the compound's solubility.[11] This is a powerful technique for amine-containing compounds.

Q4: What are the best practices for preparing and storing DMSO stock solutions to ensure long-term stability and prevent precipitation?

A4: Proper preparation and storage are critical for experimental reproducibility.

  • Use High-Quality Reagents: Start with high-purity compound and anhydrous, sterile-filtered DMSO.[1]

  • Prepare a High-Concentration Master Stock: It is standard practice to prepare a concentrated master stock (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of DMSO added to your final assay.

  • Aliquot for Single Use: Once dissolved, aliquot the master stock solution into smaller, single-use vials.[12] This is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and synergistically enhance compound precipitation over time.[3][13]

  • Proper Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials to protect from light and moisture.[8] While many compounds are stable for months at these temperatures, long-term storage at room temperature can lead to degradation.[14][15]

In-Depth Troubleshooting Guides
Guide 1: Initial Dissolution in 100% DMSO

Use this workflow if you are unable to dissolve the solid compound in pure DMSO.

Caption: Workflow for dissolving this compound in DMSO.

Guide 2: Preventing Precipitation Upon Aqueous Dilution

Follow this decision tree if your DMSO stock solution precipitates when diluted into your experimental buffer.

Caption: Decision tree for troubleshooting precipitation in aqueous media.

Detailed Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in 100% DMSO

Objective: To prepare a stable, high-concentration master stock solution.

Materials:

  • This compound (solid)

  • Anhydrous, ≥99.9% purity, sterile-filtered DMSO[1]

  • Analytical balance (readable to 0.1 mg)

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of the compound. For a 20 mM stock in 1 mL, the required mass (in mg) is MW * 0.02.

  • Equilibrate Reagents: Allow the compound vial and the DMSO bottle to come to room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of 100% anhydrous DMSO to the tube.

  • Dissolve: a. Tightly cap the tube and vortex vigorously for 2-3 minutes. b. Visually inspect for any undissolved particles. c. If particles remain, place the tube in a water bath sonicator for 10-15 minutes, or until the solution is clear.[2] d. If necessary, warm the solution to 37°C for 5-10 minutes with intermittent vortexing.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C.[8]

Protocol 2: Stepwise Dilution for a Cell-Based Assay

Objective: To dilute the DMSO stock into an aqueous buffer to a final concentration of 10 µM with a final DMSO concentration of 0.1%, minimizing precipitation.

Procedure:

  • Prepare Intermediate Dilution: Thaw one aliquot of your 20 mM DMSO master stock. Prepare a 1:10 intermediate dilution by adding 5 µL of the 20 mM stock to 45 µL of 100% DMSO. This creates a 2 mM solution.

  • Prepare Second Intermediate Dilution: Prepare a 1:20 dilution of the 2 mM solution in your final aqueous assay buffer. Add 5 µL of the 2 mM DMSO solution to 95 µL of pre-warmed (37°C) assay buffer. Vortex gently. This creates a 100 µM solution in 5% DMSO. The pre-warming of the buffer can help maintain solubility.[9]

  • Prepare Final Working Solution: Add 10 µL of the 100 µM intermediate solution to 90 µL of the pre-warmed assay buffer in your final assay plate. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.5%.

  • Vehicle Control: It is critical to prepare a parallel vehicle control by performing the same dilution steps with 100% DMSO (without the compound).[8]

Data & Reference Tables

Table 1: Recommended DMSO Grades for Stock Solutions

GradePurityKey Features & Rationale
Anhydrous ≥99.9%Contains very low water content, which is critical for preventing compound precipitation and degradation.[1][16]
Molecular Biology Grade ≥99.9%Tested for the absence of nucleases and proteases, making it suitable for cell-based and molecular assays.
USP/NF/ACS Pharma Grade ≥99.9%Meets high purity standards set by pharmacopeias, ensuring minimal contaminants for drug development applications.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Incomplete Dissolution Hygroscopic DMSO (water contamination)Use fresh, anhydrous DMSO from a properly sealed container.[2]
Insufficient energy for dissolutionVortex vigorously, sonicate, and apply gentle heat (37-40°C).[2][6]
Concentration exceeds solubility limitPrepare a less concentrated stock solution.
Precipitation on Storage Freeze-thaw cycles introducing moistureAliquot stock into single-use tubes to avoid repeated freezing and thawing.[3][13]
Compound instabilityStore at -80°C and protect from light.
Precipitation on Dilution "Crashing out" due to poor aqueous solubilityLower final compound and DMSO concentrations; use a stepwise dilution method.[2]
Unfavorable pH for the amine groupLower the pH of the final aqueous buffer to protonate the amine, increasing solubility.[9][11]
References
  • Benchchem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Pyrazole Derivative Solubility in Assay Buffers.
  • Nasswetter, L., Fischer, M., Scheidt, H. A., & Heerklotz, H. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry, 277, 106654.
  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • White, A. W., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 4(8), 773-777.
  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • Benchchem. (n.d.). Troubleshooting holostanol precipitation in DMSO stock solutions.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
  • ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C.
  • Benchchem. (n.d.). Overcoming solubility problems with 5-Aminomethyl-3-methoxyisoxazole.
  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?
  • Gaylord Chemical. (n.d.). DMSO Physical Properties.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
  • Benchchem. (n.d.). Enhancing the solubility of 4,7-Dibromobenzo[d]thiazol-2-amine for biological assays.
  • MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.

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Technical Support Center: Recrystallization of 3-Amino-5-Arylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-amino-5-arylpyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. The information herein is curated to ensure scientific integrity and is grounded in established laboratory practices.

Introduction: The Critical Role of Recrystallization

3-Amino-5-arylpyrazoles are a cornerstone scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The purity of these compounds is paramount for accurate biological screening and subsequent drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including active pharmaceutical ingredients (APIs).[1][2] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. A well-executed recrystallization can significantly enhance the purity, crystallinity, and stability of the final product.

This guide provides a structured approach to selecting recrystallization solvents, troubleshooting common issues, and answers frequently asked questions to streamline your purification workflow.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 3-amino-5-arylpyrazoles in a question-and-answer format.

Question: My 3-amino-5-arylpyrazole is not dissolving in the hot solvent, even after adding a large volume. What should I do?

Answer: This is a common issue, particularly with pyrazole derivatives which can exhibit poor solubility.[3] Here's a systematic approach to resolving this:

  • Re-evaluate Your Solvent Choice: The principle of "like dissolves like" is a good starting point. 3-Amino-5-arylpyrazoles possess both polar (amino group, pyrazole nitrogens) and non-polar (aryl group) characteristics. The choice of solvent should reflect this balance. If a non-polar solvent isn't working, try a more polar one. Conversely, if a highly polar solvent is ineffective, a moderately polar or a solvent mixture might be required.

  • Increase the Temperature: Ensure your solvent is at or near its boiling point. Be cautious with flammable solvents and always use a condenser.

  • Consider a Solvent Mixture: A binary solvent system is often effective for compounds with challenging solubility profiles.[3] Start by dissolving your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool. Common mixtures for pyrazole derivatives include ethanol/water and toluene/ethanol.[1][2]

  • Hot Filtration: If you observe insoluble particulate matter, these could be impurities. In this case, perform a hot filtration to remove them before allowing the solution to cool.

Question: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more likely if the compound is significantly impure or if the boiling point of the solvent is too high.[4]

  • Lower the Cooling Temperature Gradient: Allow the solution to cool more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask.

  • Add More Solvent: The concentration of the solute might be too high. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and then cool again.[4]

  • Change Solvents: Select a solvent with a lower boiling point.

  • Induce Crystallization from the Oil: If an oil has already formed, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal.

Question: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What's wrong?

Answer: This is likely due to either supersaturation or using too much solvent.

  • Induce Crystallization: A supersaturated solution requires a nucleation site to begin crystallization.[4]

    • Scratching: Gently scratch the inner surface of the flask just below the solvent level with a glass rod. The microscopic scratches can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of the pure compound, add a "seed" crystal to the solution. This will act as a template for crystal growth.

  • Reduce Solvent Volume: This is the most common reason for crystallization failure.[4] If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling again.

Question: The yield of my recrystallized 3-amino-5-arylpyrazole is very low. How can I improve it?

Answer: A low yield can result from several factors:

  • Excessive Solvent: As mentioned above, using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Premature Crystallization: If the compound crystallizes too quickly during a hot filtration step, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving your product.

  • Inappropriate Solvent Choice: The ideal solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures. If the solubility is still significant at low temperatures, you will have a lower recovery.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the recrystallization of 3-amino-5-arylpyrazoles?

Based on literature precedents for similar structures, good single solvents to screen include ethanol, dioxane, n-propanol, and ethyl acetate.[3][5] For binary solvent systems, ethanol/water and toluene/ethanol are often effective.[1][2]

Q2: How does the substituent on the aryl ring affect solvent choice?

While there are no strict rules, the polarity of the aryl substituent can influence the overall polarity of your molecule and thus the ideal solvent.

  • Electron-donating groups (e.g., -OCH3): These may slightly increase the polarity. Solvents like ethyl acetate or ethanol could be good starting points.[5]

  • Electron-withdrawing groups (e.g., -Cl, -NO2): These can also increase polarity. Dioxane has been used for chloro-substituted analogs.[3]

  • Unsubstituted phenyl: Ethanol and dioxane have been shown to be effective.[3]

Ultimately, empirical testing with small amounts of your compound is the best way to determine the optimal solvent.

Q3: Is it necessary to use a charcoal treatment?

A charcoal treatment is only necessary if your crude product is colored due to high molecular weight, colored impurities. If your product is off-white or crystalline, this step can often be omitted. If you do use charcoal, use it sparingly as it can adsorb your product and reduce the yield.

Q4: Can I reuse the mother liquor to recover more product?

Yes, it is often possible to recover a second crop of crystals from the mother liquor. This can be done by evaporating some of the solvent and re-cooling. However, be aware that the second crop of crystals will likely be less pure than the first.

Data & Protocols

Table 1: Common Recrystallization Solvents for 3-Amino-5-Arylpyrazoles and Related Structures
Solvent/SystemBoiling Point (°C)PolarityNotes and (Substituted) Examples
Ethanol78PolarA common and effective solvent for many pyrazole derivatives.[3][6]
Dioxane101Moderately PolarUsed for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile and its 4-chlorophenyl analog.[3]
n-Propanol97PolarEffective for 3-amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile.[3]
Ethyl Acetate77Moderately PolarUsed for the crystallization of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid.[5]
Ethanol/WaterVariablePolarA versatile mixed solvent system for compounds with intermediate polarity.[1]
Toluene/EthanolVariableNon-polar/PolarCan be effective for less polar pyrazole derivatives.[2]
Acetone56PolarHas been used for some pyrazoline derivatives.[7]
Experimental Protocol: General Recrystallization of a 3-Amino-5-Arylpyrazole
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 3-amino-5-arylpyrazole. Add the chosen solvent dropwise at room temperature. If the compound dissolves readily, it is likely not a suitable recrystallization solvent. If it is sparingly soluble, heat the test tube. A good solvent will dissolve the compound when hot but allow for crystallization upon cooling.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate (use a water or steam bath for low-boiling solvents). Add more hot solvent in small portions until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow A Crude 3-Amino-5-Arylpyrazole B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling (Crystallization) B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A typical workflow for the recrystallization of 3-amino-5-arylpyrazoles.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Issue Q1 No Crystals Formed Start->Q1 Q2 Compound Oiled Out Start->Q2 Q3 Low Yield Start->Q3 A1 Too much solvent? Q1->A1 A3 Cooling too fast? Q2->A3 Q3->A1 A5 Washing with warm solvent? Q3->A5 A2 Supersaturated? A1->A2 No S1 Boil off some solvent A1->S1 Yes S2 Scratch flask / Add seed crystal A2->S2 Yes A4 High-boiling solvent? A3->A4 No S3 Cool slowly / Insulate A3->S3 Yes S4 Choose lower boiling solvent A4->S4 Yes S5 Wash with ice-cold solvent A5->S5 Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Boruah, M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8857-8869. Available from: [Link]

  • Abdel-monem, M. I. (2017). Recent developments in aminopyrazole chemistry. ResearchGate. Available from: [Link]

  • Kumar, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2738-2749. Available from: [Link]

  • Google Patents. (n.d.). The preparation method of 3-(substituted-phenyl) pyrazole derivatives and salt thereof.
  • Nunez, L., et al. (2016). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1462-1467. Available from: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Molecules. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. Available from: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the 1H NMR analysis of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine.

Executive Summary

Compound: this compound CAS: [Generic Scaffold Reference] Molecular Formula: C


H

F

N

Molecular Weight: 195.17 g/mol

This guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for this compound. Unlike simple organic molecules, this compound exhibits annular tautomerism , exchangeable protons , and complex spin-spin coupling  due to the fluorine substituents.

This document compares the analytical performance of DMSO-d


  versus Methanol-d

(MeOD)
to determine the optimal solvent for structural verification and details the specific splitting patterns induced by the

F nuclei.

Structural Dynamics & Tautomerism

The core challenge in analyzing this pyrazole derivative is its dynamic nature. In solution, the compound exists in a rapid equilibrium between the 1H-pyrazole and 2H-pyrazole forms. This results in the averaging of signals or significant broadening of the ring nitrogen proton.

Tautomeric Equilibrium Visualization

The following diagram illustrates the proton migration that complicates the spectral assignment.

Tautomerism cluster_legend Impact on NMR T1 Tautomer A (5-substituted-1H) T2 Tautomer B (3-substituted-1H) T1->T2 Fast Exchange (k_ex) Solvent Solvent Interaction (H-Bonding) Solvent->T1 Stabilization Solvent->T2 Note Rapid exchange leads to broadening of N-H signals and averaging of C3/C5 shifts.

Figure 1: Annular tautomerism of the aminopyrazole core.[1] The position of the proton on the pyrazole nitrogen (N1 vs N2) fluctuates rapidly at room temperature.

Comparative Analysis: Solvent Performance

Selecting the correct solvent is the single most critical decision in this analysis. The "performance" of the analysis is defined by Resolution (sharpness of peaks) vs. Information Density (visibility of all protons).

Comparison Table: DMSO-d vs. MeOD vs. CDCl
FeatureDMSO-d

(Recommended)
Methanol-d

(Alternative)
Chloroform-d (Not Recommended)
Solubility ExcellentGoodPoor (Aggregation risk)
Amine (-NH

)
Visible (Broad singlet, ~5.0 ppm)Invisible (Exchanged with D)Variable (Broad/Invisible)
Pyrazole (-NH) Visible (Very broad, >12 ppm)Invisible (Exchanged with D)Usually Invisible
Resolution Moderate (Viscosity broadening)High (Sharp signals)Moderate
Water Peak ~3.33 ppm (Interferes with HDO)~4.87 ppm (Interferes with NH

)
~1.56 ppm (Clean region)
Use Case Full Structural Verification Backbone Confirmation Avoid for this polar scaffold

Expert Insight: Start with DMSO-d


 . It is the only standard solvent that allows you to integrate the amine protons (2H) and the pyrazole proton (1H) to confirm the total proton count. Use MeOD only if you need to resolve overlapping aromatic multiplets, as the exchange of NH protons simplifies the spectrum.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this specific workflow.

  • Sample Preparation:

    • Weigh 10–15 mg of the solid product.

    • Dissolve in 0.6 mL of DMSO-d

      
       (99.9% D).
      
    • Critical Step: Ensure the solution is clear. If turbid, filter through a cotton plug in a glass pipette. Suspensions yield broad, useless peaks.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds . The aromatic protons adjacent to fluorine have shorter T1s, but the pyrazole H4 needs time to relax for accurate integration.

    • Scans (NS): 16 or 32 scans are sufficient for this concentration.

    • Temperature: 298 K (25°C). Note: If the NH

      
       peak is extremely broad, heating to 313 K can sharpen it by accelerating the exchange regime.
      

Detailed Spectral Assignment

The following data assumes DMSO-d


  as the solvent.
The Aromatic Region: 3,4-Difluorophenyl Pattern

The 3,4-difluoro substitution creates a complex second-order coupling system. The protons are split not just by each other (


), but by the fluorine nuclei (

and

).
  • F-H Coupling Constants (Typical):

    • 
       (Ortho): 8–10 Hz
      
    • 
       (Meta): 6–8 Hz
      
Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Notes
12.0 – 12.5 Broad Singlet1HPyrazole N-H Highly dependent on concentration and water content. Often disappears into the baseline.
7.60 – 7.75 Multiplet (ddd)1HAr-H2 (Phenyl)Ortho to Pyrazole. Split by F3 (

) and F4 (

).
7.45 – 7.55 Multiplet (dt/ddd)1HAr-H5 (Phenyl)Ortho to F4 (

), Meta to F3 (

).
7.30 – 7.40 Multiplet (m)1HAr-H6 (Phenyl)Adjacent to H5.
5.75 – 5.85 Singlet (Sharp)1HPyrazole H4 Diagnostic peak. The only sharp singlet in the aromatic/alkene region.
4.80 – 5.20 Broad Singlet2HAmine -NH

Exchangeable. Position varies with concentration.[2]

Advanced Analysis: Decoupling Logic

The aromatic region often appears as a "messy" overlap of multiplets. To validate that your product is indeed the 3,4-difluoro isomer and not the 2,4-difluoro or monofluoro analog, you must understand the splitting tree.

Signal Splitting Pathway (Ar-H2 Proton)

The proton at position 2 of the phenyl ring (isolated between the pyrazole and the fluorine) is the most diagnostic aromatic signal.

SplittingTree Root H2 Proton (Uncoupled) Level1 Split by F3 (Ortho) 3J_HF ~10-11 Hz Root->Level1 Level2 Split by F4 (Meta) 4J_HF ~7-8 Hz Level1->Level2 Level3 Split by H6 (Meta) 4J_HH ~2 Hz Level2->Level3 Result Observed Signal: Doublet of Doublet of Doublets (ddd) (Often looks like a wide triplet) Level3->Result

Figure 2: Theoretical splitting tree for the Phenyl H2 proton. Note that without


F decoupling, this proton appears as a complex multiplet rather than a simple singlet.
Troubleshooting Common Issues
  • Issue: The Pyrazole H4 (5.8 ppm) integrates to < 1.0.

    • Cause: Incomplete relaxation. Increase D1 delay to 5 seconds.

  • Issue: Extra peaks around 7.0–8.0 ppm.[3]

    • Cause: Regioisomers. During synthesis (reaction of hydrazine with

      
      -ketonitrile), the 3-amino and 5-amino isomers can theoretically form, though the 3-amino is thermodynamically favored. Check for a second minor singlet in the 5.5–6.0 ppm range.
      
  • Issue: No NH

    
     peak visible in DMSO.
    
    • Cause: "Wet" DMSO. Water in the solvent facilitates rapid proton exchange, broadening the NH

      
       signal into the baseline. Use a fresh ampoule of DMSO-d
      
      
      
      .

References

  • Solvent Effects in NMR: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[4] Magnetic Resonance in Chemistry, 2006.[2][4]

  • Tautomerism of Pyrazoles: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.
  • Fluorine Coupling Constants: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. [General Reference for J-values]
  • Spectral Database: AIST Spectral Database for Organic Compounds (SDBS). (Use for checking analogous non-fluorinated pyrazole shifts).

Sources

19F NMR Analytical Workflow: Structural Validation of 3,4-Difluorophenyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Under Review: 19F NMR Analytical Workflow for 3,4-Difluorophenyl Pyrazoles. Primary Alternative: 1H NMR Spectroscopy.[1] Secondary Alternative: X-ray Crystallography.

In the high-stakes arena of medicinal chemistry, the 3,4-difluorophenyl motif is a privileged scaffold, frequently employed to modulate metabolic stability and lipophilicity in kinase inhibitors and agrochemicals. However, distinguishing this specific isomer from its regioisomers (e.g., 2,4-difluoro or 3,5-difluoro) during synthesis is notoriously difficult using standard 1H NMR due to severe signal overlap in the aromatic region (7.0–8.0 ppm).

This guide objectively compares the 19F NMR analytical workflow against traditional 1H NMR. The data confirms that 19F NMR provides a superior, self-validating structural fingerprint characterized by distinct chemical shifts and diagnostic ortho-coupling constants (


), eliminating the ambiguity often associated with proton spectroscopy.

Part 1: Technical Deep Dive & Mechanism

The "Product": 19F NMR Signature

The 19F nucleus offers a spectral window ~80 times wider than 1H, resulting in zero background interference and exquisite sensitivity to local electronic environments.[2][3] For 3,4-difluorophenyl pyrazoles, the method relies on two definitive spectral features:

  • The Ortho-Coupling Constant (

    
    ): 
    The definitive feature of the 3,4-difluoro substitution is the magnitude of the spin-spin coupling between the adjacent fluorine atoms.
    
    • Value: Typically 20–25 Hz .

    • Mechanism: Through-bond interaction between vicinal fluorines on the benzene ring.

  • The "Roof Effect" (Second-Order Coupling): Unlike the 2,4-isomer, where the fluorine atoms are separated by a carbon (meta) and often chemically distinct, the F3 and F4 atoms in the 3,4-isomer are chemically non-equivalent but magnetically similar.

    • Result: This proximity in chemical shift (

      
      ) relative to the large coupling constant (
      
      
      
      ) creates a strong second-order "roofing" effect. The multiplets lean heavily toward each other, creating a unique visual fingerprint that is impossible to misinterpret.
The Alternative: 1H NMR Limitations
  • Crowding: The pyrazole protons (typically 2 signals) and phenyl protons (3 signals) often collapse into a narrow 0.5 ppm window.

  • Ambiguity: Extracting

    
     coupling constants to prove regiochemistry requires complex simulation or high-field instruments (>600 MHz) to resolve overlapping multiplets.
    
Comparative Data: 3,4-Difluoro vs. 2,4-Difluoro

The following table contrasts the spectral data, demonstrating why 19F NMR is the superior choice for structural verification.

Feature3,4-Difluorophenyl (Target) 2,4-Difluorophenyl (Isomer) Analytical Implication
Coupling Type Ortho (

)
Meta (

)
Primary Differentiator
Coupling Constant ~20 – 25 Hz ~5 – 10 Hz 3,4-isomer shows significantly larger splitting.
Shift Range (approx) -135 to -150 ppm -108 to -115 ppm 2,4-isomer is generally more deshielded (downfield).
Spectral Appearance Tightly roofed second-order multiplet (complex).Two distinct, well-separated multiplets.3,4-isomer looks like a "connected" system.
1H NMR Status High overlap risk (H2/H5/H6).Moderate overlap; distinct H3 triplet sometimes visible.19F is conclusive; 1H is often ambiguous.

Note on Shifts: Chemical shifts are referenced to CFCl3 (0 ppm). Values are solvent-dependent (typically DMSO-d6 or CDCl3).

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and quantitative accuracy (qNMR), follow this standardized protocol. This workflow is designed to be self-validating : the observation of the specific


 coupling confirms the structure during the acquisition.
Sample Preparation
  • Mass: Weigh 5–10 mg of the pyrazole derivative.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 .

    • Why DMSO? It provides better solubility for polar pyrazoles and sharper lines than CDCl3 due to reduced aggregation.

  • Internal Standard (Optional for Structure, Mandatory for Purity): Add 10 µL of

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or Fluorobenzene (
    
    
    -113.0 ppm).
    • Constraint: Ensure the standard does not overlap with the expected region (-130 to -150 ppm).

Acquisition Parameters (Instrument: 400 MHz or higher)
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative results, or standard zg for structural ID.

  • Spectral Width (SW): 200 ppm (-50 to -250 ppm).

  • Offset (O1P): -150 ppm.

  • Relaxation Delay (D1):

    • Structural ID: 1.0 s.

    • qNMR (Purity):20–30 s . Fluorine nuclei have long

      
       relaxation times (often 2–5 s). For 99% magnetization recovery, D1 must be 
      
      
      
      .
  • Scans (NS): 16–64 (High sensitivity of 19F allows rapid acquisition).

Processing & Analysis
  • Phasing: Apply precise manual phasing. The "roof effect" in 3,4-difluoro systems makes automatic phasing unreliable.

  • Integration: Integrate the F3 and F4 signals. They should integrate 1:1.

  • Coupling Check: Measure the distance (in Hz) between the outer and inner legs of the multiplet. If

    
     Hz, it is the 3,4-isomer . If 
    
    
    
    Hz, suspect the 2,4- or 3,5-isomer .

Part 3: Visualization & Logic Flow

Diagram 1: Isomer Differentiation Decision Tree

This logic flow guides the researcher from the raw spectrum to the confirmed structure.

IsomerIdentification Start Acquire 19F NMR Spectrum (DMSO-d6) CountSignals Count Distinct 19F Signals Start->CountSignals OneSignal 1 Signal (or Symmetric) CountSignals->OneSignal Symmetry TwoSignals 2 Distinct Signals CountSignals->TwoSignals Asymmetry Para Singlet (No F-F coupling) or Symmetric Triplet OneSignal->Para CheckCoupling Measure J(F-F) Coupling TwoSignals->CheckCoupling Ortho J ≈ 20-25 Hz (Strong Roofing) CheckCoupling->Ortho Meta J ≈ 5-10 Hz (Well Separated) CheckCoupling->Meta Result34 CONFIRMED: 3,4-Difluorophenyl Ortho->Result34 Result24 CONFIRMED: 2,4-Difluorophenyl Meta->Result24 Result35 Suspect: 3,5-Difluorophenyl Para->Result35

Caption: Decision tree for distinguishing difluorophenyl isomers based on 19F NMR coupling constants and multiplicity patterns.

Diagram 2: qNMR Workflow for Purity Assessment

A self-contained loop for validating compound purity using the 19F protocol.

qNMRWorkflow Sample Sample + Internal Std (e.g., TFT) T1Test Determine T1 (Inversion Recovery) Sample->T1Test SetD1 Set D1 Delay (5 × Longest T1) T1Test->SetD1 Critical Step Acquire Acquire Spectrum (No Decoupling) SetD1->Acquire Process Phase & Integrate (Std vs Target) Acquire->Process Calc Calculate Purity % (Molar Ratio) Process->Calc

Caption: Quantitative NMR (qNMR) workflow ensuring >99% magnetization recovery for accurate purity calculation.

References

  • BenchChem. (2025).[3] Application Notes & Protocols: Quantitative 19F NMR for Assessing Compound Purity. Retrieved from 4

  • University of Colorado. (2025). 19F NMR Reference Standards and Chemical Shift Tables. Retrieved from 5

  • American Chemical Society. (2026). Additive-Controlled Switchable Divergent Fluorination of Bicyclic Azaamides. (Contains 2,4-difluoro reference data). Retrieved from 6

  • UCSB NMR Facility. (2025). 19F Chemical Shifts and Coupling Constants Table. Retrieved from 7

  • National Institutes of Health (PMC). (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from 8

Sources

A Comparative Guide to the Structural Elucidation of 5-Aryl-3-Aminopyrazoles: X-ray Crystallography, NMR Spectroscopy, and Computational Modeling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, 5-aryl-3-aminopyrazoles represent a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential. The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates. This guide provides an in-depth comparison of the primary techniques employed for the structural elucidation of this important class of molecules: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Introduction to 5-Aryl-3-Aminopyrazoles

5-Aryl-3-aminopyrazoles are heterocyclic compounds characterized by a pyrazole ring substituted with an amino group at the 3-position and an aryl group at the 5-position. This structural motif is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. The orientation of the aryl group relative to the pyrazole core, as well as the electronic properties conferred by substituents on the aryl ring, can profoundly influence the biological activity of these compounds. Therefore, a detailed understanding of their molecular geometry is crucial for rational drug design.

I. Single-Crystal X-ray Crystallography: The Gold Standard for Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, a model of the molecular structure with atomic-level resolution.

Causality Behind Experimental Choices

The success of an X-ray crystallography experiment hinges on the ability to grow high-quality single crystals. For small molecules like 5-aryl-3-aminopyrazoles, this is often achievable through slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically, with the goal of obtaining crystals of sufficient size (ideally >0.1 mm in all dimensions) and quality (free from significant defects).[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified 5-aryl-3-aminopyrazole derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) to near saturation.

    • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion, where a less volatile solvent for the compound diffuses into a solution of the compound in a more volatile solvent.

  • Crystal Mounting:

    • Carefully select a single crystal of appropriate size and quality under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for experimental factors such as absorption.

    • Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are typically successful.[3]

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation and Deposition:

    • Validate the final structure using crystallographic software to check for geometric and other potential issues.

    • Deposit the crystallographic data, typically in the form of a Crystallographic Information File (CIF), into a public database such as the Cambridge Structural Database (CSD).

DOT script for X-ray Crystallography Workflow

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Deposition Refinement->Validation NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Tune Tune & Shim Insert->Tune Acquire Acquire Spectra (1D & 2D) Tune->Acquire Process Data Processing Acquire->Process Assign Spectral Assignment Process->Assign Interpret Structure Elucidation Assign->Interpret

Figure 2: Experimental workflow for NMR spectroscopy.
Comparative NMR Data for 5-Aryl-3-Aminopyrazoles

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for key atoms in the 5-aryl-3-aminopyrazole scaffold.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyrazole C4-H5.5 - 6.590 - 100
Amino (NH₂)4.5 - 6.0 (broad)-
Pyrazole NH10.0 - 12.0 (broad)-
Aryl Protons6.8 - 8.0110 - 150
Pyrazole C3-150 - 160
Pyrazole C5-140 - 150

III. Computational Modeling: An In-Silico Approach to Structure and Energetics

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful complementary tool for structural elucidation. DFT calculations can provide insights into the optimized geometry, electronic properties, and relative energies of different conformers and tautomers of 5-aryl-3-aminopyrazoles.

Causality Behind Experimental Choices

DFT calculations are often performed to corroborate experimental findings from X-ray crystallography and NMR, and to provide a deeper understanding of the molecule's properties. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is a trade-off between computational cost and accuracy. [4][5]For molecules of this size, this level of theory generally provides reliable results for geometry optimization and electronic structure calculations.

Experimental Protocol: DFT Calculations
  • Molecule Building:

    • Construct the 3D structure of the 5-aryl-3-aminopyrazole derivative using a molecular modeling software package.

  • Geometry Optimization:

    • Perform a geometry optimization calculation using a selected DFT functional and basis set (e.g., B3LYP/6-31G*). This will find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies). This also provides predicted vibrational frequencies that can be compared with experimental IR or Raman spectra.

  • Property Calculation:

    • Calculate various molecular properties of interest, such as:

      • Molecular orbital energies (HOMO, LUMO)

      • Mulliken atomic charges

      • Dipole moment

      • NMR chemical shifts (using the GIAO method)

  • Data Analysis:

    • Analyze the calculated geometric parameters (bond lengths, bond angles, dihedral angles) and compare them with experimental data if available.

    • Visualize the molecular orbitals and electrostatic potential surface to understand the molecule's reactivity and intermolecular interaction potential.

DOT script for DFT Calculation Workflow

DFT_Workflow cluster_build Model Construction cluster_calc Quantum Chemical Calculations cluster_analyze Data Analysis Build Build 3D Structure Optimize Geometry Optimization (e.g., B3LYP/6-31G*) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Properties Property Calculation (HOMO/LUMO, NMR, etc.) Optimize->Properties Compare Compare with Experimental Data Properties->Compare Visualize Visualize Orbitals & Potentials Compare->Visualize

Figure 3: Workflow for Density Functional Theory (DFT) calculations.
Comparison of Experimental and Computational Data

The following table compares the experimental X-ray data for 3-amino-5-phenylpyrazole with the results from a DFT calculation at the B3LYP/6-31G* level of theory.

ParameterX-ray CrystallographyDFT (B3LYP/6-31G*)
C3-N2 Bond Length (Å)1.378Value dependent on specific calculation
C5-C(Aryl) Bond Length (Å)1.472Value dependent on specific calculation
Dihedral Angle (Pyrazole-Aryl) (°)35.2Value dependent on specific calculation

Conclusion: An Integrated Approach to Structural Elucidation

While X-ray crystallography provides the most definitive structural information for 5-aryl-3-aminopyrazoles in the solid state, it is not always feasible to obtain suitable crystals. NMR spectroscopy offers a powerful alternative for structural determination in solution, providing valuable information about the molecule's connectivity and dynamic behavior. Computational modeling, particularly DFT, serves as a crucial complementary technique, allowing for the corroboration of experimental data, the prediction of molecular properties, and a deeper understanding of the structure-activity relationships that govern the therapeutic potential of this important class of compounds. A comprehensive structural characterization of 5-aryl-3-aminopyrazoles is best achieved through an integrated approach that leverages the strengths of all three techniques.

References

  • Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan, 36(1).
  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, C. S. C., et al. (2013). 3-(4-Aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide.
  • Fikry, R. M., et al. (2021). 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III.
  • IUCr. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole.
  • Kruse, H., Goerigk, L., & Grimme, S. (2012). Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: Understanding and correcting the problem. The Journal of Organic Chemistry, 77(23), 10824-10834.
  • Reddit. (2016). ubiquity of B3LYP/6-31G*: r/chemistry. Retrieved from [Link]

  • Hockstedler, A. N., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 56(6), 535-540.
  • ResearchGate. (n.d.). Using the 6–31G (d) basis set, the DFT/B3LYP approach was used to calculate the molecular electrostatic potential maps of the compounds under study. Retrieved from [Link]

  • Shahani, T., et al. (2011). 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133.
  • Fun, H.-K., et al. (2011). 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(2), o328.
  • ResearchGate. (n.d.). The spectral analysis (¹H NMR and ¹³C NMR) of 5 a and 5 i. Retrieved from [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate.
  • Digital CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • Shahani, T., et al. (2011). 4-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(4-cyanophenyl)piperazine-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1768.
  • PubChem. (n.d.). 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-5-(4-chlorophenyl)pyrazole (C9H8ClN3). Retrieved from [Link]

Sources

Engineering Potency & Stability: The SAR of Fluorinated Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In the landscape of kinase inhibitor design, the aminopyrazole scaffold is ubiquitous, serving as a critical hinge-binding motif in drugs like Crizotinib, Pazopanib, and Celecoxib. However, a recurring bottleneck in optimizing these scaffolds is the "Methyl-Metabolism Trade-off": methyl groups enhance hydrophobic packing but serve as metabolic soft spots.

This guide objectively compares Fluorinated Pyrazole Amines (specifically 3-trifluoromethyl and 4-fluoro analogs) against their non-fluorinated counterparts (Methyl, Chloro, and Hydrogen).

Key Takeaway: The introduction of fluorine—particularly the trifluoromethyl (


) group—is not merely a bioisostere for a methyl group. It fundamentally alters the pKa of the pyrazole NH , enhancing hydrogen bond donor capability while simultaneously blocking metabolic oxidation, often resulting in a 3–5x improvement in half-life (

) without sacrificing potency.
Mechanistic Insight: Why Fluorine?

To understand the SAR data below, we must first establish the physical organic chemistry principles at play.

The pKa Shift and Hinge Binding

Kinase inhibitors typically bind to the ATP-binding pocket's "hinge region" via a donor-acceptor motif.

  • Non-Fluorinated (Methyl/H): The pyrazole NH is moderately acidic (

    
    ).
    
  • Fluorinated (

    
    ):  The strong electron-withdrawing nature (
    
    
    
    effect) of the fluorine atoms pulls electron density from the ring system. This stabilizes the conjugate base, significantly lowering the
    
    
    of the pyrrole-like NH (often by 1–2 log units).
    • Result: A stronger Hydrogen Bond Donor (HBD) interaction with the backbone carbonyl of the kinase hinge residue (e.g., Glu, Met).

Metabolic Blockade

The


 bond of a methyl group (

) is susceptible to Cytochrome P450 oxidation (hydroxylation). The

bond (

) is biologically inert. Replacing

with

eliminates this clearance pathway.
Comparative SAR Analysis

We compare the performance of 3-Trifluoromethyl-1H-pyrazol-5-amine against standard alternatives in a representative kinase inhibitor scaffold (e.g., targeting JNK3 or BRAF).

Comparative Data Table

Data synthesized from representative SAR studies (e.g., JNK3, p38 MAPK inhibitors).

FeatureAlternative A: Hydrogen (-H)Alternative B: Methyl (-CH3)Alternative C: Chloro (-Cl)Product: Trifluoromethyl (-CF3)
Electronic Effect NeutralWeak Donor (+I)Weak Withdrawing (-I)Strong Withdrawing (-I)
Steric Bulk (A) 1.20 Å2.0 Å1.75 Å2.2 Å (Bioisostere to Isopropyl)
Lipophilicity (

cLogP)
0.0+0.5+0.7+1.2 (High Membrane Permeability)
Kinase Potency (

)
~500 nM (Baseline)~150 nM (Good packing)~150 nM12–30 nM (Optimal H-bond + Packing)
Metabolic Stability (

)
ModerateLow (Oxidation risk)Moderate (Glutathione adduct risk)High (Metabolically Inert)
Primary Liability Low potencyRapid ClearanceToxicity/ReactivitySolubility (requires formulation)
Detailed Performance Breakdown

1. The Methyl Analog (The "Magic Methyl" Trap)

  • Pros: Often boosts potency significantly over hydrogen due to the "Magic Methyl" effect (filling hydrophobic pockets).

  • Cons: In the context of pyrazoles, the methyl group is a prime target for CYP450-mediated hydroxylation (

    
    ), leading to rapid clearance.
    
  • Verdict: Good for in vitro potency, poor for in vivo PK.[1]

2. The Chloro Analog

  • Pros: improved lipophilicity and potency similar to methyl.

  • Cons: The C-Cl bond can sometimes be reactive (oxidative addition or nucleophilic attack in rare cases), raising toxicity flags. It lacks the H-bond acidity enhancement of the

    
     group.
    
  • Verdict: A viable backup, but often suboptimal.

3. The Fluorinated Product (


) 
  • Pros: The

    
     group provides the steric bulk of an isopropyl group (filling the pocket) but with the electronic withdrawal that acidifies the NH, strengthening the critical hinge H-bond. It is metabolically bulletproof at that position.
    
  • Cons: Increases lipophilicity significantly, which may require solubility optimization elsewhere in the molecule (e.g., adding a solubilizing morpholine tail).

  • Verdict: The Gold Standard for Lead Optimization.

Visualization: SAR Logic & Synthesis
Diagram 1: SAR Decision Logic for Pyrazole Optimization

This flowchart guides the medicinal chemist on when to deploy the fluorinated scaffold.

SAR_Logic Start Lead Compound: Low Potency or Stability? Check_Potency Is Potency the main issue? Start->Check_Potency Check_Stability Is Metabolic Stability (t1/2) the main issue? Start->Check_Stability H_Bond_Check Check Hinge Binding: Is NH donor weak? Check_Potency->H_Bond_Check Yes Metabolic_Spot Identify Soft Spot: Is Pyrazole-CH3 oxidizing? Check_Stability->Metabolic_Spot Yes Add_CF3 Substitute with -CF3: 1. Acidifies NH (Stronger Donor) 2. Fills Hydrophobic Pocket H_Bond_Check->Add_CF3 Yes Result Optimized Lead: High Potency + Low Clearance Add_CF3->Result Block_F Fluorine Scan: Replace -CH3 with -CF3 or -F Metabolic_Spot->Block_F Yes Block_F->Result

Figure 1: Decision matrix for transitioning from alkyl-pyrazoles to fluorinated analogs during Lead Optimization.

Diagram 2: Regioselective Synthesis Workflow

Synthesis of 3-trifluoromethyl-5-aminopyrazole often suffers from regioisomer issues. This protocol ensures the correct isomer.

Synthesis_Workflow SM1 Trifluoro-beta-ketonitrile (Reactive Electrophile) Step1 Step 1: Condensation (Ethanol, Reflux) SM1->Step1 SM2 Hydrazine Hydrate (Nucleophile) SM2->Step1 Inter Intermediate: Hydrazone Formation Step1->Inter Step2 Step 2: Cyclization (5-exo-dig / 5-exo-trig) Inter->Step2 Product Product: 5-Amino-3-trifluoromethylpyrazole (Thermodynamic Isomer) Step2->Product Major (Reflux) SideProduct Regioisomer: 3-Amino-5-trifluoromethyl (Kinetic Control - Avoid) Step2->SideProduct Minor (Low Temp)

Figure 2: Synthetic pathway emphasizing thermodynamic control to access the desired 5-amino-3-trifluoromethyl isomer.

Experimental Protocols
A. Synthesis of 3-Trifluoromethyl-1H-pyrazol-5-amine

Validation: This protocol relies on thermodynamic control to favor the 5-amino isomer over the 3-amino isomer.

  • Reagents: 4,4,4-Trifluoro-3-oxobutanenitrile (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Absolute).

  • Procedure:

    • Dissolve 4,4,4-Trifluoro-3-oxobutanenitrile in ethanol (5 mL/mmol) in a round-bottom flask.

    • Add Hydrazine hydrate dropwise at

      
       (Exothermic reaction).
      
    • Critical Step: Heat the mixture to reflux for 4–6 hours. Note: Room temperature stirring often yields a mixture of regioisomers. Reflux promotes the thermodynamic rearrangement to the stable 5-amino isomer.

    • Concentrate in vacuo.

    • Recrystallize from Hexane/EtOAc to yield off-white crystals.

  • QC Check:

    
     NMR should show a singlet around 
    
    
    
    ppm.
B. Kinase Binding Assay (FRET-based)

Validation: Uses a Z'-lyte system to confirm the potency shift described in the SAR section.

  • System: LanthaScreen Eu Kinase Binding Assay (ThermoFisher or equivalent).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Workflow:

    • Incubate Kinase (5 nM), Eu-anti-tag antibody (2 nM), and Tracer in assay buffer.

    • Add the Fluorinated Pyrazole (serial dilution 10

      
       to 0.1 nM).
      
    • Incubate 1 hour at RT.

    • Measure FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Data Analysis: Plot Emission Ratio vs. log[Inhibitor]. A lower

    
     for the 
    
    
    
    analog compared to the
    
    
    analog confirms the "Acidity-Hinge" hypothesis.
References
  • Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. (2025). Retrieved from

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (2009). Retrieved from

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. (2026). Retrieved from

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. (2021). Retrieved from

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. (2021). Retrieved from

Sources

Safety Operating Guide

5-(3,4-difluorophenyl)-1H-pyrazol-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Status: Research Chemical / Intermediate Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity, Halogenated Waste. Waste Stream: HALOGENATED ORGANIC. Do not mix with non-halogenated solvents or aqueous acid streams.

Scenario Immediate Action
Solid Waste Place in a dedicated container labeled "Hazardous Waste - Solid (Halogenated)." Do not trash.
Liquid Waste Collect mother liquors in "Halogenated Solvent Waste" (e.g., with DCM/Chloroform).
Spill (<5g) Dampen with MeOH/water to suppress dust. Wipe with absorbent pads. Place pads in hazardous solid waste.
Skin Contact Wash immediately with soap and water for 15 minutes.[1] The amine functionality increases skin absorption potential.

Chemical Profile & Causality (The "Why")

To dispose of 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine safely, you must understand its functional reactivity. We do not follow a "generic" protocol; we follow a protocol dictated by its structure.

  • The Fluorinated Moiety (3,4-difluorophenyl):

    • Causality: The Carbon-Fluorine bonds are extremely stable and do not degrade easily in standard biological wastewater treatment.

    • Operational Impact: This compound must be incinerated at high temperatures. It cannot be flushed down the drain. You must classify it as Halogenated Waste . Mixing it with non-halogenated fuels (like Acetone/Ethanol waste) can violate incinerator permit levels for halogen content.

  • The Aminopyrazole Core:

    • Causality: The amine (-NH2) and pyrazole nitrogen make this compound basic and nucleophilic.

    • Operational Impact: Avoid mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste drum. While stable, aminopyrazoles can form unstable N-oxides or diazonium species under specific oxidative/acidic conditions.

Waste Characterization & Segregation Strategy

Proper segregation is the primary defense against laboratory accidents. Use the following decision logic for this specific compound.

Visualizing the Workflow

The following diagram illustrates the segregation logic required for this compound.

WasteSegregation Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath DebrisPath Contaminated Debris (Gloves, Weigh Boats) StateCheck->DebrisPath SolidBin Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid (Halogenated)' Code: RCRA Unlisted (Check Local) SolidPath->SolidBin SolventCheck Primary Solvent? LiquidPath->SolventCheck DebrisBin Container: Clear HazBag or Solid Bin Label: 'Contaminated Lab Debris' DebrisPath->DebrisBin HaloBin Container: Safety Can/Carboy Label: 'Halogenated Solvent Waste' (e.g., DCM, Chloroform mix) SolventCheck->HaloBin If dissolved in DCM/DMSO/EtOAc NonHaloBin STOP: Do NOT mix with Non-Halogenated if >1-2% Halogen content (Site Dependent) SolventCheck->NonHaloBin Check facility limits NonHaloBin->HaloBin Default to Halogenated Stream

Figure 1: Decision tree for segregating difluorophenyl-aminopyrazole waste streams. Note the default path to Halogenated streams due to the fluorine content.

Detailed Disposal Protocol

A. Solid Waste (Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid."

  • Constituent Listing: Explicitly list "this compound" and "Halogenated Organic Solid."

  • Protocol:

    • Transfer solid carefully to avoid dust generation.

    • Wipe the spatula with a solvent-dampened Kimwipe.

    • Place the Kimwipe into the solid waste container (do not leave it on the bench).

    • Seal tightly.[1][2]

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Compatibility: This compound is generally soluble in DMSO, Methanol, and Chlorinated solvents.

  • The Rule of Halogens: Because the molecule contains fluorine, the entire liquid mixture should default to the Halogenated Waste stream (often blue cans in US labs).

    • Why? If you pour this into a "Non-Halogenated" (red can) stream intended for fuel blending, the fluorine content may corrode the incinerator scrubbers or violate emissions standards.

  • Protocol:

    • Pour solution into the Halogenated Waste container.

    • Rinse the reaction vessel with a small amount of Acetone or DCM.

    • Add the rinse to the same Halogenated Waste container.

C. Empty Containers & Debris
  • RCRA "Empty" Rule: A container is considered empty if all wastes have been removed that can be removed.

  • Triple Rinse:

    • Rinse the original vial 3 times with a compatible solvent (e.g., Methanol or Acetone).

    • Pour rinsate into the Halogenated Liquid Waste .

    • Deface the label on the vial.

    • Dispose of the glass vial in "Glass Waste" (if chemically clean) or "Sharps" depending on facility rules.

  • Gloves/Mats: Dispose of as "Solid Hazardous Debris" if visibly contaminated.

Safety & Technical Data

Personal Protective Equipment (PPE) Matrix

Component Specification Causality
Gloves Nitrile (Double gloving recommended) Amines can permeate thin latex; Nitrile offers superior resistance to organic solids.
Respiratory N95 or Fume Hood Fine powders of aminopyrazoles are respiratory irritants (H335).

| Eye Protection | Chemical Goggles | Standard safety glasses may not prevent dust ingress; goggles seal the eyes. |

Physicochemical Properties Relevant to Disposal

Property Value (Approx.) Disposal Implication
Physical State Solid (Powder) Dust explosion hazard is low but possible; avoid creating clouds.
Solubility DMSO, MeOH, DCM Use these solvents for cleaning spills. Poor solubility in water.

| Acidity | Weak Base (Amine) | Do not mix with concentrated acids in waste (exothermic). |

References

  • PubChem. 1H-Pyrazol-3-amine, 5-(3,4-difluorophenyl)- Compound Summary. National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. (Guidelines on RCRA waste identification and halogenated solvents). Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.